- Preparation of t-butyldimethylsiloxyphenyl boronic acids and hydroxyphenylboronic acids, Youji Huaxue, 2006, 26(7), 1004-1007
Cas no 929277-63-4 (2-(Tert-butyldimethylsilyloxy)phenylboronic acid)
2-(Tert-butyldimethylsilyloxy)phenylboronic acid Chemical and Physical Properties
Names and Identifiers
-
- (2-((tert-Butyldimethylsilyl)oxy)phenyl)boronic acid
- [2-[tert-butyl(dimethyl)silyl]oxyphenyl]boronic acid
- 2-(tert-Butyldimethylsilyloxy)phenylboronic acid
- {2-[(tert-butyldimethylsilyl)oxy]phenyl}boronic acid
- OR361615
- AX8215700
- V9237
- 2-(tert-Butyldimethylsiloxy)phenylboronic acid
- (2-{[tert-Butyl(dimethyl)silyl]oxy}phenyl)boronic a
- B-[2-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]phenyl]boronic acid (ACI)
- (2-((tert-Butyldimethylsilyl)oxy)phenyl)boronicacid
- [2-[(tert-Butyldimethylsilyl)oxy]phenyl]boronic acid
- 929277-63-4
- SCHEMBL15269311
- AS-55578
- 2-TBDMSO-phenylboronic Acid
- DA-00704
- (2-{[tert-Butyl(dimethyl)silyl]oxy}phenyl)boronic acid
- CS-0098603
- EN300-316507
- AKOS015893127
- D70591
- 2-[(TERT-BUTYLDIMETHYLSILYL)OXY]PHENYLBORONIC ACID
- MFCD18783118
- DTXSID20591026
- 2-(Tert-butyldimethylsilyloxy)phenylboronic acid
-
- MDL: MFCD18783118
- Inchi: 1S/C12H21BO3Si/c1-12(2,3)17(4,5)16-11-9-7-6-8-10(11)13(14)15/h6-9,14-15H,1-5H3
- InChI Key: VPEQFGRLHBVFKH-UHFFFAOYSA-N
- SMILES: OB(C1C(O[Si](C(C)(C)C)(C)C)=CC=CC=1)O
Computed Properties
- Exact Mass: 252.1353012 g/mol
- Monoisotopic Mass: 252.1353012 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 17
- Rotatable Bond Count: 4
- Complexity: 251
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 49.7
- Molecular Weight: 252.19
2-(Tert-butyldimethylsilyloxy)phenylboronic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-FH735-100mg |
2-(Tert-butyldimethylsilyloxy)phenylboronic acid |
929277-63-4 | 98% | 100mg |
254CNY | 2021-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-FH735-250mg |
2-(Tert-butyldimethylsilyloxy)phenylboronic acid |
929277-63-4 | 98% | 250mg |
571CNY | 2021-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-FH735-1g |
2-(Tert-butyldimethylsilyloxy)phenylboronic acid |
929277-63-4 | 98% | 1g |
907.0CNY | 2021-07-18 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-FH735-5g |
2-(Tert-butyldimethylsilyloxy)phenylboronic acid |
929277-63-4 | 98% | 5g |
4503CNY | 2021-05-07 | |
| Alichem | A019110243-5g |
(2-((tert-Butyldimethylsilyl)oxy)phenyl)boronic acid |
929277-63-4 | 95% | 5g |
$445.20 | 2023-08-31 | |
| Alichem | A019110243-10g |
(2-((tert-Butyldimethylsilyl)oxy)phenyl)boronic acid |
929277-63-4 | 95% | 10g |
$763.20 | 2023-08-31 | |
| Chemenu | CM134684-25g |
(2-((tert-butyldimethylsilyl)oxy)phenyl)boronic acid |
929277-63-4 | 95+% | 25g |
$552 | 2021-08-05 | |
| TRC | B943723-100mg |
2-(Tert-Butyldimethylsilyloxy)Phenylboronic Acid |
929277-63-4 | 100mg |
$ 50.00 | 2022-06-06 | ||
| TRC | B943723-500mg |
2-(Tert-Butyldimethylsilyloxy)Phenylboronic Acid |
929277-63-4 | 500mg |
$ 135.00 | 2022-06-06 | ||
| TRC | B943723-1g |
2-(Tert-Butyldimethylsilyloxy)Phenylboronic Acid |
929277-63-4 | 1g |
$ 210.00 | 2022-06-06 |
2-(Tert-butyldimethylsilyloxy)phenylboronic acid Production Method
Production Method 1
1.2 Catalysts: Methyl iodide , Iodine ; rt → reflux; 2 h, reflux; 2 h, reflux; reflux → rt; rt → -65 °C
1.3 Reagents: Tributyl borate Solvents: Tetrahydrofuran ; < -65 °C; 2 h, < -65 °C; < -65 °C → rt
2-(Tert-butyldimethylsilyloxy)phenylboronic acid Raw materials
2-(Tert-butyldimethylsilyloxy)phenylboronic acid Preparation Products
2-(Tert-butyldimethylsilyloxy)phenylboronic acid Suppliers
2-(Tert-butyldimethylsilyloxy)phenylboronic acid Related Literature
-
Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
-
Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
-
Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
-
Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
-
Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
Additional information on 2-(Tert-butyldimethylsilyloxy)phenylboronic acid
2-(Tert-butyldimethylsilyloxy)phenylboronic Acid: A Comprehensive Overview
The compound 2-(tert-butyldimethylsilyloxy)phenylboronic acid, with the CAS number 929277-63-4, is a highly specialized chemical reagent that has garnered significant attention in the fields of organic synthesis and materials science. This compound is particularly valued for its role in cross-coupling reactions, such as the Suzuki-Miyaura coupling, which are pivotal in constructing complex molecular architectures with precision and efficiency.
The structural features of 2-(tert-butyldimethylsilyloxy)phenylboronic acid make it an ideal substrate for various chemical transformations. The tert-butyl group serves as a protective moiety, ensuring stability during storage and handling, while the boronic acid functionality is highly reactive under catalytic conditions. Recent studies have highlighted its utility in synthesizing biologically active molecules, where precise control over regioselectivity and stereoselectivity is paramount.
In terms of synthesis, this compound is typically prepared via a two-step process involving the hydrolysis of a corresponding boronate ester followed by purification to isolate the pure boronic acid. The use of advanced chromatographic techniques has significantly improved the yield and purity of this compound, making it more accessible for research and industrial applications.
One of the most exciting developments involving 2-(tert-butyldimethylsilyloxy)phenylboronic acid is its application in drug discovery programs. Researchers have utilized this compound to construct libraries of potential drug candidates, leveraging its reactivity to form diverse aromatic systems with tailored pharmacokinetic properties. Recent findings suggest that derivatives of this compound exhibit promising activity against various cancer cell lines, underscoring its potential in therapeutic development.
Moreover, the integration of this compound into polymer chemistry has opened new avenues for material innovation. By incorporating it into polymeric frameworks through controlled radical polymerization techniques, scientists have developed materials with enhanced mechanical properties and thermal stability. These advancements are particularly relevant in the context of emerging technologies such as flexible electronics and advanced composites.
In conclusion, 2-(tert-butyldimethylsilyloxy)phenylboronic acid stands as a testament to the ingenuity of modern chemical synthesis and its profound impact on diverse scientific disciplines. As research continues to uncover new applications and optimize existing processes, this compound will undoubtedly remain at the forefront of chemical innovation.
929277-63-4 (2-(Tert-butyldimethylsilyloxy)phenylboronic acid) Related Products
- 957060-93-4(4-(Tert-Butyldimethylsilyloxy)-3-Methoxyphenylboronic Acid)
- 900152-53-6(3-(t-Butyldimethylsilyloxy)-4-methoxyphenylboronic acid)
- 1150114-54-7(5-(t-Butyldimethylsilyloxy)-2-methoxyphenylboronic Acid)
- 412343-21-6(2-Chloro-4-(tert-butyldimethylsilyl)oxyphenylboronic acid)
- 261621-12-9([3-[tert-butyl(dimethyl)silyl]oxyphenyl]boronic acid)
- 159191-56-7(4-(tert-butyldimethylsiloxy)phenyl boronic acid)
- 179942-45-1(6-t-Butyldimethylsilyloxy-2-naphthaleneboronic acid)
- 1150114-53-6(5-(t-Butyldimethylsilyloxy)-2-fluorophenylboronic Acid)
- 643090-93-1(4-(Triisopropylsilyloxy)phenyl Boronic Acid)
- 850380-91-5((4'-((tert-Butyldimethylsilyl)oxy)-1,1'-biphenyl-4-yl)boronic acid)